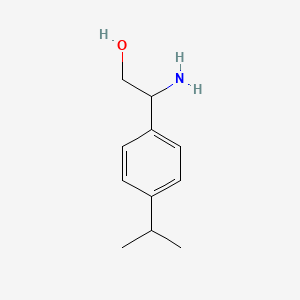

2-Amino-2-(4-isopropylphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-propan-2-ylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXBDVIKYGKHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281307 | |

| Record name | β-Amino-4-(1-methylethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-18-4 | |

| Record name | β-Amino-4-(1-methylethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-4-(1-methylethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(4-isopropylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route to obtain 2-Amino-2-(4-isopropylphenyl)ethanol, a versatile amino alcohol with applications in the pharmaceutical and agrochemical industries.[1] This document details the necessary chemical transformations, experimental protocols, and data presentation to assist researchers in the successful synthesis and characterization of this target molecule.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a four-step reaction sequence starting from commercially available cumene. The overall pathway involves a Friedel-Crafts acylation, followed by an alpha-bromination, an azidation, and a final reduction step.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. Safety precautions should be strictly followed, and all reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 1-(4-isopropylphenyl)ethanone

This step involves the Friedel-Crafts acylation of cumene with acetyl chloride using aluminum chloride as a catalyst.[2][3][4]

Experimental Workflow:

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in a suitable solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0 °C, a mixture of cumene (1.0 eq.) and acetyl chloride (1.05 eq.) is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a designated period (typically 2-4 hours).

-

The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the same solvent.

-

The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by vacuum distillation or column chromatography to yield 1-(4-isopropylphenyl)ethanone.

| Parameter | Value |

| Reactants | Cumene, Acetyl Chloride, Aluminum Chloride |

| Solvent | Dichloromethane or other suitable inert solvent |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 70 - 85% |

| Purification | Vacuum Distillation or Column Chromatography |

Table 1: Typical reaction parameters for the synthesis of 1-(4-isopropylphenyl)ethanone.

Step 2: Synthesis of 2-bromo-1-(4-isopropylphenyl)ethanone

This step involves the alpha-bromination of the ketone synthesized in the previous step.[5][6][7]

Protocol:

-

1-(4-isopropylphenyl)ethanone (1.0 eq.) is dissolved in a suitable solvent, such as glacial acetic acid.

-

To this solution, bromine (1.0 eq.) is added dropwise at room temperature with stirring. A small amount of HBr can be used as a catalyst.

-

The reaction mixture is stirred at room temperature until the color of bromine disappears (typically 1-3 hours).

-

The mixture is then poured into a large volume of cold water.

-

The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford pure 2-bromo-1-(4-isopropylphenyl)ethanone.

| Parameter | Value |

| Reactants | 1-(4-isopropylphenyl)ethanone, Bromine |

| Solvent | Glacial Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | 1 - 3 hours |

| Typical Yield | 75 - 90% |

| Purification | Recrystallization |

Table 2: Typical reaction parameters for the synthesis of 2-bromo-1-(4-isopropylphenyl)ethanone.

Step 3: Synthesis of 2-azido-1-(4-isopropylphenyl)ethanone

The bromo-ketone is converted to the corresponding azido-ketone through nucleophilic substitution with sodium azide.

Protocol:

-

2-bromo-1-(4-isopropylphenyl)ethanone (1.0 eq.) is dissolved in a mixture of acetone and water.

-

Sodium azide (1.2 eq.) is added to the solution, and the mixture is stirred at room temperature for several hours (typically 4-6 hours).

-

After the reaction is complete (monitored by TLC), the acetone is removed under reduced pressure.

-

Water is added to the residue, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude 2-azido-1-(4-isopropylphenyl)ethanone. This product is often used in the next step without further purification.

| Parameter | Value |

| Reactants | 2-bromo-1-(4-isopropylphenyl)ethanone, Sodium Azide |

| Solvent | Acetone/Water mixture |

| Temperature | Room Temperature |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 85 - 95% |

| Purification | Typically used crude in the next step |

Table 3: Typical reaction parameters for the synthesis of 2-azido-1-(4-isopropylphenyl)ethanone.

Step 4: Synthesis of this compound

This final step involves the reduction of both the ketone and the azide functionalities. This can be achieved in a single step or in two sequential steps.

One-Pot Reduction Protocol:

-

To a solution of 2-azido-1-(4-isopropylphenyl)ethanone (1.0 eq.) in methanol or ethanol, sodium borohydride (2.0-3.0 eq.) is added portion-wise at 0 °C.[8][9]

-

The reaction mixture is stirred at room temperature for 1-2 hours to ensure complete reduction of the ketone.

-

A catalytic amount of Palladium on carbon (10 mol%) is then added to the reaction mixture.

-

The flask is evacuated and filled with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

The mixture is stirred vigorously under a hydrogen atmosphere for 12-24 hours.[10][11][12][13]

-

After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated, and the residue is taken up in an appropriate solvent and washed with water.

-

The organic layer is dried and concentrated to give the crude product, which can be purified by column chromatography or recrystallization to yield this compound.

| Parameter | Value |

| Reactants | 2-azido-1-(4-isopropylphenyl)ethanone, Sodium Borohydride, H₂ |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 13 - 26 hours |

| Typical Yield | 60 - 80% |

| Purification | Column Chromatography or Recrystallization |

Table 4: Typical reaction parameters for the synthesis of this compound.

Characterization Data (Predicted)

The following table summarizes the expected analytical data for the final product. Actual experimental data should be acquired for confirmation.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the isopropyl group (septet and doublet), aromatic protons, the benzylic proton, the methylene protons, and the amine and hydroxyl protons. |

| ¹³C NMR | Peaks for the isopropyl carbons, aromatic carbons (including the quaternary carbon), the carbon bearing the amino group, and the carbon bearing the hydroxyl group. |

| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₁H₁₇NO). |

| IR Spectroscopy | Broad O-H and N-H stretching bands, C-H stretching for aliphatic and aromatic groups, and C-N and C-O stretching vibrations. |

Table 5: Predicted analytical data for this compound.

Safety and Handling

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment.

-

Acetyl chloride is corrosive and a lachrymator. Use in a fume hood.

-

Bromine is highly toxic and corrosive. Handle with extreme care in a fume hood.

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids and metals.

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas.

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the provided protocols based on their laboratory conditions and available resources.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 10. Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation [jstage.jst.go.jp]

- 11. Selectivity and activity in catalytic hydrogenation of azido groups over Pd nanoparticles on aluminum oxy-hydroxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Preparation of 2-Amino-2-(4-isopropylphenyl)ethanol from Isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 2-Amino-2-(4-isopropylphenyl)ethanol, a valuable amino alcohol intermediate, starting from the readily available bulk chemical, isopropylbenzene. This document details the experimental protocols for each synthetic step, presents key data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway.

Synthetic Strategy Overview

The synthesis of this compound from isopropylbenzene can be achieved through a four-step reaction sequence. This strategy involves an initial Friedel-Crafts acylation to form a key ketone intermediate, followed by alpha-halogenation, subsequent amination, and a final reduction of the carbonyl group.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material, intermediates, and the final product.

Table 1: Physical and Chemical Properties of Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Isopropylbenzene | C₉H₁₂ | 120.19 | Colorless liquid | 98-82-8 |

| 4'-Isopropylacetophenone | C₁₁H₁₄O | 162.23 | Colorless to pale yellow liquid | 645-13-6 |

| 2-Chloro-1-(4-isopropylphenyl)ethanone | C₁₁H₁₃ClO | 196.67 | Not specified | 21886-60-2 |

| 2-Amino-1-(4-isopropylphenyl)ethanone | C₁₁H₁₅NO | 177.24 | Not specified | Not available |

| This compound | C₁₁H₁₇NO | 179.26 | Light yellow solid[1] | 910443-18-4[1] |

Table 2: Spectroscopic Data

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Peaks (cm⁻¹) |

| 4'-Isopropylacetophenone | 7.91 (d, 2H), 7.32 (d, 2H), 2.98 (sept, 1H), 2.59 (s, 3H), 1.28 (d, 6H)[2] | 197.8, 154.6, 135.1, 128.6, 126.6, 34.2, 26.5, 23.6[2] | ~1680 (C=O) |

| 2-Chloro-1-(4-isopropylphenyl)ethanone | Not available in searched literature. Expected: similar aromatic signals to 4'-isopropylacetophenone, singlet for -CH₂Cl ~4.5 ppm. | Not available in searched literature. | ~1690 (C=O) |

| 2-Amino-1-(4-isopropylphenyl)ethanone | Not available in searched literature. Expected: similar aromatic signals, singlet for -CH₂NH₂. | Not available in searched literature. | ~3300-3400 (N-H), ~1685 (C=O) |

| This compound | Not available in searched literature. | Not available in searched literature. | ~3200-3500 (O-H, N-H) |

Experimental Protocols

Step 1: Synthesis of 4'-Isopropylacetophenone (Friedel-Crafts Acylation)

This procedure outlines the acylation of isopropylbenzene using acetyl chloride and aluminum chloride as the catalyst.

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Reflux condenser

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

-

Isopropylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Methylene chloride (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, addition funnel, and reflux condenser, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of methylene chloride.

-

Cool the mixture to 0°C in an ice/water bath.

-

Prepare a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of methylene chloride and add it to the addition funnel. Add this solution dropwise to the aluminum chloride suspension over 10 minutes with stirring.

-

Prepare a solution of isopropylbenzene (0.050 mol) in 10 mL of methylene chloride and add it to the addition funnel. Add this solution dropwise to the reaction mixture over a period that maintains a gentle reflux.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.

-

Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, with stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with 20 mL of methylene chloride.

-

Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 4'-isopropylacetophenone.

-

The product can be further purified by vacuum distillation.

Step 2: Synthesis of 2-Chloro-1-(4-isopropylphenyl)ethanone (α-Chlorination)

This procedure describes the alpha-chlorination of 4'-isopropylacetophenone using sulfuryl chloride.

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

4'-Isopropylacetophenone

-

Sulfuryl chloride (SO₂Cl₂)

-

Methanol

-

Ethyl acetate or dichloromethane

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4'-isopropylacetophenone (1 equiv) in a suitable solvent such as ethyl acetate or dichloromethane.

-

Cool the solution in an ice bath.

-

Add sulfuryl chloride (1.1 equiv) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-1-(4-isopropylphenyl)ethanone.

-

The crude product may be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.

Step 3: Synthesis of 2-Amino-1-(4-isopropylphenyl)ethanone (Amination via Delépine Reaction)

This procedure utilizes the Delépine reaction for the synthesis of the primary amine from the corresponding alkyl halide.

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

2-Chloro-1-(4-isopropylphenyl)ethanone

-

Hexamethylenetetramine

-

Chloroform or a similar solvent

-

Ethanol

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve 2-chloro-1-(4-isopropylphenyl)ethanone (1 equiv) in chloroform.

-

Add hexamethylenetetramine (1 equiv) to the solution. The quaternary ammonium salt is expected to precipitate from the solution.

-

Collect the precipitate by filtration and wash with a small amount of cold chloroform.

-

Suspend the collected salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product, the hydrochloride salt of 2-amino-1-(4-isopropylphenyl)ethanone, can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent to yield the free amine. Further purification can be achieved by crystallization or column chromatography.

Step 4: Synthesis of this compound (Reduction)

This final step involves the reduction of the aminoketone to the desired amino alcohol using sodium borohydride.

Materials and Equipment:

-

Erlenmeyer flask or round-bottom flask with a magnetic stirrer

-

Ice bath

-

Heating plate

-

Filtration apparatus

-

2-Amino-1-(4-isopropylphenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

Procedure:

-

Dissolve 2-amino-1-(4-isopropylphenyl)ethanone (1 equiv) in methanol in an Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (a molar excess, e.g., 2-4 equivalents of hydride) in portions to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15-30 minutes, or until the reaction is complete as monitored by TLC.

-

Carefully add water to quench the reaction, followed by gentle heating to boiling.

-

Cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

-

The crude this compound can be recrystallized from a suitable solvent (e.g., aqueous methanol or ethanol) to obtain the pure product.

Biological Context: β2-Adrenergic Receptor Signaling

Phenylethanolamine derivatives, such as the target molecule, are structurally related to endogenous catecholamines like epinephrine and norepinephrine. These molecules often exhibit activity at adrenergic receptors. The 2-amino-2-phenylethanol scaffold is a common feature in many β2-adrenergic receptor agonists.

The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade. This pathway is crucial in various physiological processes, including the relaxation of smooth muscle in the airways, making β2-agonists important therapeutics for asthma and other pulmonary diseases.

The binding of a β2-agonist to its receptor triggers a conformational change, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a cellular response such as smooth muscle relaxation.[3][4][5][6][7] The structure-activity relationship of phenylethanolamines at β-adrenoceptors is a well-studied area, with substitutions on the aromatic ring and the amine influencing potency and selectivity.[3][5][8]

Disclaimer: This document is intended for informational purposes for research and development professionals. The experimental procedures described are based on established chemical principles and literature precedents. All laboratory work should be conducted by trained professionals in a well-equipped facility, following all appropriate safety precautions. The potential biological activity of the synthesized compound would require further investigation through dedicated pharmacological studies.

References

- 1. Down-regulation of beta-adrenergic and dopaminergic receptors induced by 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-2-(4-isopropylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 2-Amino-2-(4-isopropylphenyl)ethanol, a versatile amino alcohol with significant applications in pharmaceutical development, biochemical research, and materials science. It serves as a key intermediate and building block for the synthesis of complex molecules and novel therapeutic agents.

Chemical and Physical Properties

This compound is a chiral amino alcohol notable for its solubility and utility in synthesis.[1][2] Its core structure, featuring a phenyl ring substituted with an isopropyl group, makes it a valuable precursor for creating molecules with specific biological activities. The compound is typically available as a light yellow solid with a purity of 95% or greater, as determined by NMR.[1][2] For stability, it should be stored in a dark, inert atmosphere at temperatures between 2-8°C.[3]

A summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | Inferred from Name |

| CAS Number | 910443-18-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₇NO | [1][2][4] |

| Molecular Weight | 179.26 g/mol | [1][2][4] |

| Appearance | Light yellow solid | [1][2] |

| Purity | ≥ 95% (NMR) | [1][2] |

| Solubility | Excellent solubility in water & organic solvents | [1][2] |

| Storage Conditions | Store at 2-8°C, inert atmosphere, dark place | [3] |

| PubChem ID | 17389826 | [1][2] |

| MDL Number | MFCD08752773 | [1][2][3] |

| SMILES | CC(C)c1ccc(cc1)C(N)CO | Inferred from Name |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Applications in Research and Development

This compound is a valuable intermediate with a range of applications across multiple scientific disciplines.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, where it contributes to enhancing drug efficacy and specificity.[1][5][6]

-

Biochemical Research: The molecule is employed in studies focused on enzyme inhibition and receptor binding, offering insights into metabolic pathways and identifying potential therapeutic targets.[1][5][6]

-

Asymmetric Synthesis: Researchers have utilized this compound as a chiral auxiliary, which is instrumental in the efficient production of enantiomerically pure compounds.[1][2]

-

Materials Science: It serves as a building block in the creation of specialty polymers and functional materials, such as surfactants and polymer additives, where it can modify surface properties and improve formulation stability.[1]

-

Analytical Chemistry: In complex mixtures, this chemical can be used as a standard for chromatographic techniques, aiding in the accurate analysis of various samples.[1][6]

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published in the reviewed literature, methodologies can be inferred from related amino alcohol compounds.

The synthesis of phenyl-substituted amino alcohols often involves the ring-opening of a corresponding epoxide. A plausible, generalized workflow is as follows:

-

Epoxidation: The starting material, 4-isopropylstyrene, is oxidized to form 2-(4-isopropylphenyl)oxirane. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).

-

Aminolysis (Ring-Opening): The synthesized epoxide is then subjected to aminolysis. The epoxide ring is opened by a nucleophilic attack from an ammonia source (e.g., aqueous ammonia or a protected amine) to form the amino alcohol. This step often requires elevated temperature and pressure.

-

Purification: The crude product is purified to isolate the final compound. This typically involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent. The final purification is commonly achieved through column chromatography on silica gel or recrystallization to yield the pure this compound.

For quantitative analysis, a method similar to that used for other amino alcohols can be adapted.[7] This involves derivatization followed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

-

Sample Preparation: Prepare a standard stock solution of this compound in a suitable solvent, such as dimethylformamide (DMF).

-

Derivatization: The primary amine group readily derivatizes with reagents like 1-naphthylisothiocyanate (NITC) to form a stable, UV-active derivative.[7] An aliquot of the sample is mixed with a solution of NITC and allowed to react.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: An isocratic or gradient mobile phase can be used. A mixture of isooctane and isopropanol (e.g., 80:20 v/v) has been shown to be effective for similar compounds.[7]

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detector set to a wavelength appropriate for the derivative (e.g., 254 nm or the absorbance maximum of the NITC-adduct).

-

-

Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the sample is determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

While specific signaling pathways involving this compound are not detailed in the available literature, its documented use in studying enzyme inhibition and receptor binding suggests its role as a molecular probe or a structural backbone for more complex ligands.[1][5][6]

In drug development, compounds derived from this intermediate likely interact with G-protein coupled receptors (GPCRs) or enzyme active sites, common targets for drugs aimed at neurological disorders. The isopropylphenyl moiety can engage in hydrophobic interactions within a receptor's binding pocket, while the amino alcohol portion can form critical hydrogen bonds and ionic interactions. Its chiral center is particularly important, as stereoisomers often exhibit different binding affinities and efficacies.

The general process of utilizing this compound in a drug discovery context involves its incorporation into a larger molecule through synthetic chemistry, followed by screening in a battery of biological assays to determine its activity at the intended target and its broader pharmacological profile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 910443-18-4|this compound|BLD Pharm [bldpharm.com]

- 4. 2-[(2-Phenylpropyl)amino]ethanol | C11H17NO | CID 232600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

- 6. utas.edu.au [utas.edu.au]

- 7. osha.gov [osha.gov]

An In-Depth Technical Guide to the Structural Analysis of 2-Amino-2-(4-isopropylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(4-isopropylphenyl)ethanol is a versatile amino alcohol with significant potential in various scientific and industrial sectors. It is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and sees application in biochemical research, including enzyme inhibition and receptor binding studies.[1][2] Furthermore, its properties lend it to use in cosmetic formulations, polymer chemistry, and as a standard in analytical chromatography.[1][2][3] This technical guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, proposed analytical methodologies based on established techniques for analogous compounds, and a general discussion of its potential, though currently unelucidated, pharmacological relevance. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide incorporates protocols and data from structurally related 2-aryl-2-aminoethanol compounds to provide a robust framework for researchers.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from chemical supplier databases.

| Property | Value | Reference(s) |

| CAS Number | 910443-18-4 | [4][5] |

| Molecular Formula | C₁₁H₁₇NO | [4] |

| Molecular Weight | 179.26 g/mol | [4] |

| Appearance | Light yellow solid | [4] |

| Purity | ≥ 95% (by NMR) | [4] |

| Storage Conditions | 0-8°C | [4] |

Synthesis and Structural Elucidation

While specific synthesis protocols for this compound are not detailed in published literature, a general and widely applicable method for the synthesis of 2-amino alcohols from corresponding styrenes provides a likely synthetic route.[1][6]

General Synthesis Protocol: One-Pot Synthesis from 4-isopropylstyrene

This protocol is adapted from a general method for the synthesis of amino alcohols from styrene derivatives.[1] The proposed reaction pathway is illustrated in the diagram below.

Caption: Proposed one-pot synthesis of this compound.

Methodology:

-

To a mixture of 4-isopropylstyrene (5.0 mmol) in water (10 mL) and acetone (20 mL), add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (2.75 mmol).

-

Stir the resulting mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the styrene is completely consumed.

-

Add the desired amine (e.g., aqueous ammonia, 15 mmol) to the reaction mixture.

-

Continue stirring at room temperature for approximately 4 hours.

-

Extract the reaction mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution in vacuo to yield the crude product.

-

Purify the crude product by silica column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.[1]

Structural Characterization

The structural integrity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. Expected spectral characteristics are detailed below, based on the known structure and data from analogous compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 4-isopropylphenyl group, the methine and methyl protons of the isopropyl group, and the protons of the ethanolamine backbone. The chemical shifts and coupling patterns will be indicative of their chemical environment and neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the isopropyl carbons, and the carbons of the aminoethanol chain.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Note: This is a predicted table based on general chemical shift values for similar structural motifs. Actual experimental values may vary.)

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Isopropyl -CH₃ | ~1.2 | ~24 |

| Isopropyl -CH | ~2.9 | ~34 |

| Aromatic C-H | ~7.2 - 7.4 | ~126-128 |

| Aromatic C-isopropyl | ~148 | ~148 |

| -CH(NH₂)- | ~4.0 | ~60 |

| -CH₂OH | ~3.5 - 3.7 | ~68 |

| -NH₂ | Variable (broad) | - |

| -OH | Variable (broad) | - |

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3400 - 3200 | Strong, Broad |

| N-H stretch (primary amine) | 3400 - 3250 | Medium (two bands) |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1475 | Medium |

| C-O stretch (primary alcohol) | ~1050 | Strong |

| C-N stretch | 1250 - 1020 | Medium |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol for Electrospray Ionization (ESI)-MS:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

-

If further structural information is required, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.

Expected Fragmentation Pattern: The primary observed ion would be the protonated molecule [M+H]⁺ at m/z 180.27. Common fragmentation pathways for amino alcohols include the loss of water (H₂O) and cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group.

Potential Pharmacological Significance and Signaling Pathways

While the specific biological activity of this compound is not yet characterized in the public domain, its role as an intermediate for pharmaceuticals targeting neurological disorders suggests potential interactions with the central nervous system.[1][2] Many 2-aryl-2-aminoethanol derivatives exhibit pharmacological activity by interacting with various receptors and enzymes.

Caption: Hypothetical signaling pathway for a 2-aryl-2-aminoethanol derivative.

This generalized diagram illustrates a potential mechanism where a compound of this class could act as a ligand for a G-protein coupled receptor (GPCR) or an ion channel on a postsynaptic neuron, modulating downstream signaling cascades. It is crucial to note that this is a hypothetical representation, and dedicated pharmacological studies are required to determine the actual mechanism of action for this compound or its derivatives.

Conclusion

This compound is a compound of interest for which detailed public data is sparse. This guide provides a foundational framework for its structural analysis by presenting its known physicochemical properties and outlining robust, standard experimental protocols for its synthesis and characterization based on analogous compounds. The provided methodologies for NMR, IR, and MS, along with the generalized discussion of its potential pharmacological relevance, offer a starting point for researchers and drug development professionals. Further investigation is necessary to fully elucidate the specific spectral characteristics, biological activity, and potential therapeutic applications of this molecule.

References

- 1. One-Pot Synthesis of Amino Alcohols from Styrenes [ccspublishing.org.cn]

- 2. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 910443-18-4(this compound) | Kuujia.com [es.kuujia.com]

- 6. One-Pot Synthesis of Amino Alcohols from Styrenes | Semantic Scholar [semanticscholar.org]

Spectroscopic and Structural Analysis of 2-Amino-2-(4-isopropylphenyl)ethanol: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic and structural characteristics of key pharmaceutical intermediates is paramount. This technical guide provides an in-depth analysis of 2-Amino-2-(4-isopropylphenyl)ethanol, a crucial building block in the synthesis of various therapeutic agents.

While specific, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited, this guide presents a detailed overview of the expected spectral characteristics based on its chemical structure. To provide a tangible reference, representative data for the closely related and structurally similar parent compound, (S)-2-amino-2-phenylethanol (L-Phenylglycinol), is included. This information, combined with detailed experimental protocols, offers a robust framework for the analysis and characterization of this class of compounds.

Predicted Spectroscopic Data for this compound

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside the expected mass spectrometry (MS) fragmentation patterns for this compound. These predictions are based on fundamental principles of spectroscopy and analysis of its structural features: the 4-isopropylphenyl group, the chiral methine proton, the methylene group adjacent to the hydroxyl, and the amino and hydroxyl protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | d | 2H | Ar-H (ortho to isopropyl) |

| ~7.1-7.3 | d | 2H | Ar-H (meta to isopropyl) |

| ~4.0-4.2 | dd | 1H | CH-NH₂ |

| ~3.5-3.7 | m | 2H | CH₂-OH |

| ~2.8-3.0 | septet | 1H | CH-(CH₃)₂ |

| ~2.0-2.5 | br s | 3H | NH₂, OH |

| ~1.2 | d | 6H | CH-(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148-150 | Ar-C (ipso, attached to isopropyl) |

| ~138-140 | Ar-C (ipso, attached to ethanolamine) |

| ~126-128 | Ar-CH (ortho to isopropyl) |

| ~125-127 | Ar-CH (meta to isopropyl) |

| ~68-70 | CH₂-OH |

| ~58-60 | CH-NH₂ |

| ~33-35 | CH-(CH₃)₂ |

| ~23-25 | CH-(CH₃)₂ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch, N-H stretch |

| 3000-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic) |

| 1100-1000 | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Fragment |

| 179 | [M]⁺ (Molecular Ion) |

| 162 | [M - NH₃]⁺ |

| 148 | [M - CH₂OH]⁺ |

| 133 | [M - C₂H₆NO]⁺ (loss of ethanolamine) |

| 105 | [C₈H₉]⁺ (isopropylbenzyl cation) |

Representative Experimental Data: (S)-2-amino-2-phenylethanol

Due to the absence of published, peer-reviewed spectroscopic data for this compound, we present the data for the parent compound, (S)-2-amino-2-phenylethanol, as a practical reference.

Table 5: ¹H NMR Data for (S)-2-amino-2-phenylethanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35-7.20 | m | 5H | Ar-H |

| 4.02 | dd | 1H | CH-NH₂ |

| 3.61 | dd | 1H | CH₂-OH (one proton) |

| 3.45 | dd | 1H | CH₂-OH (one proton) |

| 2.15 | br s | 3H | NH₂, OH |

Table 6: ¹³C NMR Data for (S)-2-amino-2-phenylethanol

| Chemical Shift (δ, ppm) | Assignment |

| 142.5 | Ar-C (ipso) |

| 128.4 | Ar-CH |

| 127.2 | Ar-CH |

| 126.8 | Ar-CH |

| 68.5 | CH₂-OH |

| 59.3 | CH-NH₂ |

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the synthesis and characterization of phenylglycinol derivatives.

3.1. Synthesis of 2-Amino-2-arylethanol Derivatives

A common synthetic route involves the reduction of an α-amino ketone precursor.

-

Preparation of the α-bromoketone: The corresponding acetophenone (e.g., 4'-isopropylacetophenone) is brominated using a suitable brominating agent such as bromine in methanol or N-bromosuccinimide (NBS) in the presence of a radical initiator.

-

Amination: The resulting α-bromo ketone is then reacted with an ammonia source, often aqueous or methanolic ammonia, to yield the α-amino ketone.

-

Reduction: The α-amino ketone is subsequently reduced to the corresponding amino alcohol. A mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is typically employed to selectively reduce the ketone to a hydroxyl group.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. Purification is generally achieved through recrystallization or column chromatography on silica gel.

3.2. Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Solid samples are often analyzed as KBr pellets, while liquid samples can be analyzed as thin films between NaCl plates.

-

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. While direct experimental data remains elusive in the public domain, the predictive and comparative data herein offer a valuable resource for researchers in the field.

Technical Guide: Physicochemical and Biological Profile of 2-Amino-2-(4-isopropylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-2-(4-isopropylphenyl)ethanol (CAS No. 910443-18-4). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document also presents generalized experimental protocols and expected analytical characteristics based on the well-established chemistry of the broader class of 2-amino-2-phenylethanol derivatives. This guide is intended to serve as a foundational resource for researchers and professionals involved in the synthesis, characterization, and evaluation of this and related compounds for potential applications in drug discovery and development, particularly in targeting neurological disorders.

Introduction

This compound is a chiral amino alcohol belonging to the class of 2-amino-2-phenylethanol derivatives. This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to endogenous neurotransmitters and their potential to interact with various biological targets. While specific research on this compound is not extensively published, its analogs have been investigated for a range of pharmacological activities, including as agonists for β2-adrenoceptors.[1] This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[2][3] Its excellent solubility in both water and organic solvents makes it a versatile building block in synthetic chemistry.[2][3]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 910443-18-4 | [2] |

| Molecular Formula | C₁₁H₁₇NO | [2] |

| Molecular Weight | 179.26 g/mol | [2] |

| Appearance | Light yellow solid | [2] |

| Purity | ≥ 95% (as determined by NMR) | [2] |

| Solubility | Soluble in water and organic solvents | [2][3] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, based on established methods for the synthesis of 2-amino-2-arylethanols, a general synthetic approach can be proposed.

General Synthesis of 2-Amino-2-arylethanols

A common and effective method for the synthesis of 2-amino-2-arylethanols involves the reduction of α-amino ketones. The following is a generalized protocol that can be adapted for the synthesis of this compound.

3.1.1. Step 1: Synthesis of the α-Amino Ketone Precursor

The synthesis of the precursor, 2-amino-1-(4-isopropylphenyl)ethan-1-one, can be achieved through the Friedel-Crafts acylation of cumene (isopropylbenzene) with an N-protected amino acid derivative, followed by deprotection.

-

Materials: Cumene, N-protected glycine (e.g., N-Boc-glycine or N-Cbz-glycine), a Lewis acid catalyst (e.g., AlCl₃), appropriate solvents (e.g., dichloromethane, diethyl ether), and reagents for deprotection (e.g., trifluoroacetic acid for Boc group, H₂/Pd for Cbz group).

-

Procedure:

-

Activate the N-protected glycine to an acylating agent (e.g., acid chloride).

-

Perform a Friedel-Crafts acylation reaction by adding the activated N-protected glycine to a solution of cumene and a Lewis acid in an appropriate solvent at a controlled temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up to isolate the N-protected α-amino ketone.

-

Purify the product using column chromatography.

-

Deprotect the amine functionality to yield 2-amino-1-(4-isopropylphenyl)ethan-1-one.

-

3.1.2. Step 2: Reduction of the α-Amino Ketone

The final step is the reduction of the keto group to a hydroxyl group.

-

Materials: 2-amino-1-(4-isopropylphenyl)ethan-1-one, a reducing agent (e.g., sodium borohydride), and a suitable solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve the α-amino ketone in the chosen alcoholic solvent.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench any excess reducing agent.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the resulting this compound, likely by recrystallization or column chromatography.

-

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. Expected signals would include those for the isopropyl group, the aromatic protons, and the protons of the aminoethanol backbone.

-

Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region), C-H stretches, and aromatic C=C bonds.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Melting Point Analysis: Determination of the melting point is a crucial indicator of purity.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been found, the broader class of 2-amino-2-phenylethanol derivatives has been investigated for various pharmacological activities.

A notable study on novel 2-amino-2-phenylethanol derivatives identified them as potent β2-adrenoceptor agonists.[1] The β2-adrenergic receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key target for bronchodilators used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Given the structural similarity, it is plausible that this compound could also exhibit activity at adrenergic receptors or other neurological targets. Further research, including binding assays and functional screens, would be necessary to elucidate its specific pharmacological profile and mechanism of action.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 2-amino-2-arylethanol derivatives.

Caption: General workflow for the synthesis, characterization, and biological evaluation of 2-amino-2-arylethanol derivatives.

Conclusion

This compound is a chemical intermediate with potential for use in the development of novel therapeutics. While specific, publicly available data on its physicochemical properties and biological activity are scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles for analogous compounds. Further experimental investigation is required to fully elucidate its properties and pharmacological profile. This document serves as a starting point for researchers interested in exploring the potential of this and related 2-amino-2-phenylethanol derivatives.

References

A Technical Guide to the Solubility of 2-Amino-2-(4-isopropylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-isopropylphenyl)ethanol is a chiral amino alcohol with potential applications in pharmaceutical synthesis and as a chiral auxiliary. A thorough understanding of its solubility in various solvents is critical for its effective use in reaction chemistry, purification, formulation, and drug delivery. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative assessments, quantitative data for structurally analogous compounds, and detailed experimental protocols for solubility determination.

Quantitative Solubility Data of Analogous Compounds

To provide a quantitative perspective, the following table summarizes the solubility of structurally similar amino alcohols and related compounds in various solvents. This data can serve as a valuable reference for estimating the solubility of this compound and for selecting appropriate solvent systems for experimental work.

| Compound | Solvent | Temperature (°C) | Solubility |

| 2-Phenylethanol | Water | 20 | 16,000 mg/L[2] |

| 2-Phenylethanol | 50% Ethanol | - | Miscible[2] |

| Glycine | Water | 25 | 2.733 g/100 mL[3] |

| Glycine | Ethanol | 25 | Insoluble (practically) |

| L-Alanine | Water | 25 | - |

| L-Alanine | Ethanol | 25 | Insoluble (practically) |

| 2-(4-Aminophenyl)ethanol | Methanol | - | Soluble[4] |

Note: The solubility of amino acids like glycine and L-alanine is highly dependent on pH.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide has provided an overview of the solubility of this compound. While specific quantitative data remains to be published, its described "excellent solubility" in both water and organic solvents highlights its versatility. The provided data on analogous compounds offers a valuable starting point for solvent selection. Furthermore, the detailed experimental protocol for the shake-flask method equips researchers with a robust methodology to determine the precise solubility of this compound in various solvents, which is essential for its successful application in research and drug development.

References

The Biological Activity of 2-Amino-2-(4-isopropylphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 2-Amino-2-(4-isopropylphenyl)ethanol. Based on the well-established pharmacology of structurally related 2-amino-2-phenylethanol derivatives, this compound is anticipated to act as a β2-adrenergic receptor agonist. This document outlines the theoretical mechanism of action, predicted quantitative efficacy, and detailed experimental protocols for assessing its biological activity. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics targeting the β2-adrenergic system.

Introduction

This compound belongs to the class of 2-amino-2-phenylethanol derivatives, a scaffold known to exhibit significant biological activities. While specific experimental data for this particular molecule is not extensively available in peer-reviewed literature, its structural similarity to known β2-adrenergic receptor agonists allows for a robust prediction of its pharmacological profile. β2-adrenergic receptors are G-protein coupled receptors predominantly expressed in the smooth muscle of the airways, as well as in other tissues. Agonism of these receptors leads to a cascade of intracellular events culminating in smooth muscle relaxation, making them a key target for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

The presence of the isopropyl group on the phenyl ring is a key structural feature. Structure-activity relationship (SAR) studies of similar compounds suggest that substitutions on the phenyl ring can significantly influence potency and selectivity towards β-adrenergic receptor subtypes. This guide will extrapolate from the known data of related compounds to provide a detailed projection of the biological activity of this compound.

Predicted Biological Activity and Mechanism of Action

This compound is predicted to function as a selective agonist of the β2-adrenergic receptor. The proposed mechanism of action follows the canonical β2-adrenergic signaling pathway.

Signaling Pathway:

Upon binding to the β2-adrenergic receptor, this compound is expected to induce a conformational change in the receptor. This change facilitates the coupling and activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and the relaxation of smooth muscle tissue.

Quantitative Data Summary

While no direct experimental values for this compound are available, the following table summarizes the range of expected efficacy based on structurally similar 2-amino-2-phenylethanol derivatives tested as β2-adrenergic receptor agonists.

| Parameter | Assay Type | Predicted Value Range | Reference Compounds |

| EC50 | cAMP Accumulation Assay | 1 nM - 500 nM | Isoproterenol, Salbutamol, Fenoterol derivatives |

| Potency | Guinea Pig Trachea Relaxation | 1 nM - 1 µM | Isoproterenol, Formoterol, Salmeterol derivatives |

| Selectivity | β2 vs β1 Receptor Binding | >100-fold | Various substituted 2-amino-2-phenylethanols |

Detailed Experimental Protocols

To empirically determine the biological activity of this compound, the following standard experimental protocols are recommended.

In Vitro cAMP Accumulation Assay (HTRF)

This assay quantitatively measures the production of cyclic AMP in cells expressing the β2-adrenergic receptor upon stimulation with the test compound.

Objective: To determine the EC50 of this compound for β2-adrenergic receptor activation.

Materials:

-

HEK293 cells stably expressing the human β2-adrenergic receptor.

-

DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin.

-

cAMP Gs HTRF Kit (e.g., from Cisbio).

-

Test compound: this compound.

-

Reference agonist: Isoproterenol.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Culture: Culture the HEK293-β2AR cells in T75 flasks until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells and seed them into a 384-well white plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound and the reference agonist (Isoproterenol) in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

-

Cell Stimulation: Remove the culture medium from the wells and add stimulation buffer containing the PDE inhibitor. Add the various concentrations of the test compound and reference agonist to the respective wells. Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.

-

Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

-

Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo assay assesses the functional effect of the test compound on smooth muscle relaxation in a physiologically relevant tissue.

Objective: To determine the potency and efficacy of this compound in inducing tracheal smooth muscle relaxation.

Materials:

-

Male Dunkin-Hartley guinea pigs (250-350 g).

-

Krebs-Henseleit solution.

-

Carbachol or histamine (contractile agents).

-

Test compound: this compound.

-

Reference agonist: Isoproterenol.

-

Organ bath system with isometric force transducers.

-

Carbogen gas (95% O2 / 5% CO2).

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

-

Mounting: Suspend each tracheal ring in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

Contraction: Induce a stable contraction with a submaximal concentration of carbachol (e.g., 1 µM) or histamine.

-

Compound Addition: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound or the reference agonist to the organ bath.

-

Data Recording: Record the changes in tension after each addition of the compound.

-

Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion

Based on its chemical structure, this compound is strongly predicted to exhibit biological activity as a β2-adrenergic receptor agonist. The technical information and experimental protocols provided in this guide offer a solid framework for the empirical investigation and characterization of this compound. Further studies are warranted to confirm its precise pharmacological profile, including its potency, efficacy, and selectivity, which will be crucial for evaluating its potential as a therapeutic agent.

Potential Pharmaceutical Applications of 2-Amino-2-(4-isopropylphenyl)ethanol: A Technical Guide for Researchers

Disclaimer: Publicly available information regarding the specific pharmaceutical applications, detailed experimental protocols, and quantitative data for 2-Amino-2-(4-isopropylphenyl)ethanol (CAS: 910443-18-4) is currently limited. This guide, therefore, provides an in-depth overview based on the well-established pharmacology of structurally related phenylethanolamine and octopamine analogs. The experimental methodologies and potential signaling pathways described herein are representative of the research conducted on this class of compounds and can serve as a foundational framework for the investigation of this compound.

Introduction

This compound belongs to the phenylethanolamine class of compounds. This structural motif is the backbone for numerous endogenous neurotransmitters and synthetic drugs that exhibit significant physiological effects. While specific research on the title compound is not extensively documented in peer-reviewed literature, its chemical structure suggests potential interactions with biological systems, particularly as a neuromodulator or as an intermediate in the synthesis of more complex pharmaceuticals.

This technical guide will explore the potential pharmaceutical applications of this compound by examining the known activities of its structural analogs. The information presented is intended for researchers, scientists, and drug development professionals interested in this and related chemical entities.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 910443-18-4 | Chem-Impex[1] |

| Molecular Formula | C11H17NO | Chem-Impex[1] |

| Molecular Weight | 179.26 g/mol | Chem-Impex[1] |

| Appearance | Light yellow solid | Chem-Impex[1] |

| Boiling Point | 312.9±27.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.028±0.06 g/cm3 (Predicted) | ChemicalBook[2] |

| pKa | 12.56±0.10 (Predicted) | ChemicalBook[2] |

| Storage | Store at 0-8°C | Chem-Impex[1] |

Potential Pharmaceutical Applications and Mechanism of Action

Based on its structural similarity to other phenylethanolamines, this compound is likely to interact with G protein-coupled receptors (GPCRs), such as adrenergic and octopamine receptors.

Neurological Disorders

Commercial suppliers suggest that this compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1][3][4][5] The phenylethanolamine scaffold is central to many drugs acting on the central nervous system.

Adrenergic Receptor Modulation

Phenylethanolamines are well-known modulators of adrenergic receptors (α and β). The substitution pattern on the phenyl ring and the amine group dictates the selectivity and activity (agonist or antagonist) at these receptors. The 4-isopropylphenyl group may confer specific binding properties.

Octopamine Receptor Interaction

In invertebrates, octopamine, a structural analog, acts as a key neurotransmitter, neuromodulator, and neurohormone.[6] Given that octopamine receptors are related to mammalian adrenergic receptors, there is a possibility for cross-reactivity or selective targeting of invertebrate systems, which could be relevant for developing selective insecticides.

Enzyme Inhibition

The compound is also suggested for use in studies related to enzyme inhibition.[1][3] For instance, it could be investigated as an inhibitor of enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of epinephrine.[7]

Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling pathway for a phenylethanolamine analog acting as an agonist at a generic G protein-coupled receptor, leading to the activation of downstream effectors.

Caption: Hypothetical GPCR signaling pathway for a phenylethanolamine analog.

Representative Experimental Protocols

The following are detailed, representative experimental protocols for assessing the activity of phenylethanolamine analogs. These can be adapted for the study of this compound.

Receptor Binding Assay

Objective: To determine the binding affinity of the test compound to a specific receptor subtype (e.g., β2-adrenergic receptor).

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human β2-adrenergic receptor).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol for β2-adrenergic receptors).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Add the prepared cell membranes.

-

Incubate at a specific temperature for a set time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled standard) from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand receptor binding assay.

Functional Assay: cAMP Measurement

Objective: To determine if the test compound acts as an agonist or antagonist at a Gs-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells expressing the receptor of interest in a 96-well plate.

-

For agonist testing, treat cells with increasing concentrations of the test compound.

-

For antagonist testing, pre-incubate cells with the test compound before stimulating with a known agonist.

-

Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of a cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Perform the cAMP measurement following the kit's instructions.

-

-

Data Analysis:

-

For agonist activity, plot the cAMP concentration against the logarithm of the compound concentration and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

-

For antagonist activity, determine the shift in the agonist's dose-response curve and calculate the pA2 value.

-

Quantitative Data for Structurally Related Compounds

The following table presents representative quantitative data for well-characterized phenylethanolamine analogs to provide a context for the potential potency of this compound.

| Compound | Receptor Target | Assay Type | Value | Unit | Reference |

| Isoproterenol | β-Adrenergic | Agonist (cAMP) | EC50 = 1.2 | nM | Generic Data |

| Propranolol | β-Adrenergic | Antagonist (Binding) | Ki = 1.5 | nM | Generic Data |

| Octopamine | BmOAR1 | Agonist (SEAP) | EC50 = 2.3 x 10^-8 | M | Oshima et al.[6] |

| Synephrine | BmOAR1 | Agonist (SEAP) | EC50 = 1.2 x 10^-7 | M | Oshima et al.[6] |

Conclusion

While direct experimental evidence for the pharmaceutical applications of this compound is not yet prevalent in the public domain, its chemical structure strongly suggests potential as a modulator of adrenergic and/or octopamine receptors. The information and protocols provided in this guide, based on the well-understood pharmacology of its structural analogs, offer a robust starting point for researchers to investigate its biological activities and therapeutic potential. Further studies are warranted to elucidate the specific pharmacological profile of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 910443-18-4 | CAS DataBase [m.chemicalbook.com]

- 3. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

- 4. utas.edu.au [utas.edu.au]

- 5. chemimpex.com [chemimpex.com]